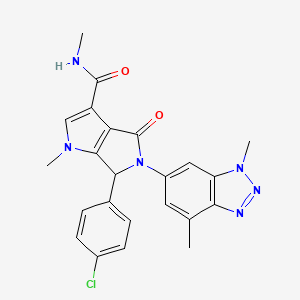
Quinazoline derivative 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キナゾリン誘導体 4 は、窒素を含む複素環式化合物の一種であるキナゾリンファミリーに属します。これらの化合物は、その多様な生物活性が知られており、潜在的な治療用途について広く研究されています。特に、キナゾリン誘導体 4 は、そのユニークな化学構造と特性により、科学研究のさまざまな分野で有望視されています。
2. 製法
合成経路と反応条件: キナゾリン誘導体 4 の合成は、以下を含むいくつかの方法によって達成できます。
アザ反応: これには、イミンと電子豊富なアルケン、例えばアニリンとエチルグリオキサレートを基質として用いるポワロフイミノ・ディールス・アルダー反応におけるイミンのカップリングが含まれます.
マイクロ波支援反応: この方法は、マイクロ波照射を利用して反応プロセスを加速し、より高い収率とより短い反応時間を達成します.
金属触媒反応: パラジウムや銅などの遷移金属は、キナゾリン誘導体の形成を促進する触媒として使用されます.
超音波促進反応: 超音波は、反応速度を高め、合成の効率を向上させるために使用されます.
工業的生産方法: キナゾリン誘導体 4 の工業的生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 プロセスには、最終生成物を得るための分離、精製、乾燥などの工程が含まれる場合があります .
3. 化学反応解析
反応の種類: キナゾリン誘導体 4 は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキナゾリンN-オキシドを生成し、還元はジヒドロキナゾリンを生成する可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivative 4 can be achieved through several methods, including:
Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-catalyzed reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and improve the efficiency of the synthesis.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as separation, purification, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Quinazoline derivative 4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
科学的研究の応用
キナゾリン誘導体 4 は、以下を含む幅広い科学研究への応用があります。
作用機序
キナゾリン誘導体 4 の作用機序には、特定の分子標的や経路との相互作用が含まれます。 例えば、特定の酵素や受容体の活性を阻害し、細胞プロセスの調節につながる可能性があります . 正確な機序は、研究されている特定の生物活性によって異なります。 例えば、癌治療では、キナゾリン誘導体 4 はチロシンキナーゼの活性を阻害し、腫瘍の増殖を抑制する可能性があります .
類似化合物との比較
キナゾリン誘導体 4 は、以下のような他の類似化合物と比較できます。
キナゾリノン誘導体: これらの化合物は、類似の核心構造を持ちますが、官能基と生物活性は異なります.
キノキサリン誘導体: これらの化合物は、類似の窒素含有複素環構造を持ちますが、化学的性質と用途が異なります.
独自性: キナゾリン誘導体 4 は、その特定の化学構造と、示す生物活性の多様な範囲により、独特です。 さまざまな分子標的と相互作用する能力は、科学研究や潜在的な治療用途にとって貴重な化合物となっています .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(2-phenylquinazolin-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(4-2)19(23)24-18-15-12-8-9-13-16(15)20-17(21-18)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChIキー |
VZRHWILGJDZNKG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)



![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)

![Pyrrolo[2,3-d]pyrimidine derivative 30](/img/structure/B10836121.png)

![1-[6-(4-chlorophenyl)-5-[3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrol-3-yl]-3-methylurea](/img/structure/B10836140.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea](/img/structure/B10836152.png)

